2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-25-15-7-6-13(16(9-15)26-2)11-21-17(24)10-18-22-23-19(27-18)12-4-3-5-14(20)8-12/h3-9H,10-11H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLJYEDLETYHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Formation
The synthesis begins with the preparation of a hydrazide derivative. For example, ethyl 2-(2-acetamidophenoxy)acetate is treated with hydrazine monohydrate in ethanol to yield the corresponding hydrazide (2 ).
Reaction Conditions :
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 4–6 hours (monitored by TLC)
Cyclization with Carbon Disulfide
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of sodium ethoxide to form the 5-mercapto-1,3,4-oxadiazole intermediate (3 ).
Reaction Mechanism :
- Deprotonation of the hydrazide by sodium ethoxide.
- Nucleophilic attack by CS₂, followed by cyclization and elimination of H₂S.
Key Parameters :
Introduction of the 3-Bromophenyl Group
The 5-mercapto-oxadiazole intermediate is reacted with 3-bromophenylacetic acid chloride or a bromophenyl-substituted electrophile. Alternatively, Suzuki-Miyaura coupling can introduce the aryl group post-cyclization.
Example Protocol :
- Reactants : 5-Mercapto-oxadiazole + 3-bromophenylacetyl chloride
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Acetone
- Yield : 65–78%
Synthesis of the Acetamide Side Chain
Preparation of 2-Chloro-N-(2,4-Dimethoxybenzyl)Acetamide
2-Chloroacetamide is reacted with 2,4-dimethoxybenzylamine in dichloromethane (DCM) under basic conditions.
Reaction Conditions :
Coupling the Oxadiazole and Acetamide Moieties
The 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol is coupled with 2-chloro-N-(2,4-dimethoxybenzyl)acetamide via nucleophilic substitution.
Optimized Procedure :
- Reactants : Oxadiazole-thiol (1 equiv), chloroacetamide (1.2 equiv)
- Base : K₂CO₃ (2 equiv)
- Solvent : Acetone (anhydrous)
- Temperature : Room temperature (25°C)
- Time : 6–8 hours
- Workup : Filtration, washing with H₂O, recrystallization from ethanol
- Yield : 60–72%
Alternative Green Synthesis Approaches
One-Pot Cyclization in Aqueous Media
A water-based method replaces toxic solvents. N-hydroxybenzamidine derivatives are cyclized with carbonylation reagents (e.g., phenyl chloroformate) under碱性 conditions.
Advantages :
Ultrasound-Assisted Synthesis
Ultrasound promotes faster reaction kinetics for oxadiazole formation. For example, N-isocyanoiminotriphenylphosphorane and aryl carboxylic acids react in CH₂Cl₂ under sonication.
Conditions :
Analytical Data and Characterization
Spectral Data
Crystallography
Single-crystal X-ray diffraction confirms the planar oxadiazole ring and dihedral angles between aromatic systems (e.g., 45.8° for 3-bromophenyl vs. oxadiazole).
Comparative Analysis of Methods
| Method | Yield | Time | Solvent | Scale-Up Feasibility |
|---|---|---|---|---|
| Classical Cyclization | 70% | 12 h | Ethanol | Moderate |
| Green Synthesis | 85% | 5 h | Water | High |
| Ultrasound | 96% | 0.17 h | CH₂Cl₂ | Limited |
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide
- Key Differences : Replaces the 2,4-dimethoxybenzyl group with a 3,5-difluorobenzyl moiety.
- Physicochemical Properties :
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
- Key Differences : Substitutes the 3-bromophenyl group with 2,4-dichlorophenyl and replaces the acetamide with an amine linker.
- Biological Activity : Demonstrated selective cytotoxicity against liver cancer (Hep-G2) with IC₅₀ = 2.46 µg/mL, attributed to the dichlorophenyl group’s electron-withdrawing effects .
Analogues with Modified Heterocyclic Cores
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide
- Key Differences: Incorporates a thiazolidinone ring instead of the benzyl group.
- Biological Activity: Exhibited moderate anticancer activity (IC₅₀ values unstated but structurally linked to apoptosis induction via thiazolidinone-mediated pathways) .
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide
Anticancer Activity
Physicochemical and Structural Insights
- Crystallographic Data :
- Analogues like N-(4-bromophenyl)acetamide exhibit bond length variations (e.g., C–Br: 1.89 Å vs. 1.91 Å in related structures), suggesting subtle electronic differences influenced by substituents .
- The dihedral angle between aromatic rings in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (66.4°) contrasts with the target compound’s likely conformation, affecting molecular packing and solubility .
Biological Activity
The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide
- Molecular Formula : C17H16BrN3O3
- Molecular Weight : 396.23 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Bromination of the phenyl group using brominating agents.
- Methylation of the nitrogen atom in acetamide to introduce the dimethoxyphenyl group.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro tests have shown that this compound has notable activity against various bacterial strains. For instance:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.40 | 0.45 |
These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Antifungal Activity
In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been tested against common fungal pathogens and has shown promising results:
| Fungal Pathogen | MIC (μg/mL) |
|---|---|
| Candida glabrata | 0.50 |
| Aspergillus niger | 0.60 |
These findings suggest that it could be a candidate for further development in antifungal therapies .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety may interact with specific enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the bromophenyl and dimethoxyphenyl groups may enhance membrane permeability, leading to cell lysis.
Case Studies
A case study involving a series of oxadiazole derivatives reported that modifications in the substituents significantly influenced their antimicrobial potency. The introduction of halogenated phenyl groups was found to enhance activity due to increased lipophilicity and better interaction with microbial membranes.
Q & A
Q. What are the key synthetic pathways for synthesizing 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with reagents like POCl₃ or H₂SO₄ .
- Step 2: Thioether linkage formation using a nucleophilic substitution reaction between a bromoacetamide derivative and the oxadiazole intermediate. Reaction conditions (e.g., K₂CO₃ in DMF, 60–80°C) are critical for yield optimization .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR and IR spectroscopy .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Post-synthesis characterization employs:
- ¹H/¹³C NMR : To confirm proton environments and aromatic substitution patterns (e.g., distinguishing 3-bromophenyl vs. 4-bromophenyl isomers) .
- Mass Spectrometry (MS) : For molecular weight verification and detection of isotopic peaks from bromine (¹⁰⁹Br/⁸¹Br) .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values calculated .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether linkage step in synthesis?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Catalytic Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of thiol groups) .
Q. What computational methods aid in predicting the compound’s interaction with biological targets?
Advanced approaches involve:
- Molecular Docking : Using software like AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR) or DNA .
- MD Simulations : Assessing binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR Modeling : Correlating substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?
A SAR study might compare:
| Substituent Position | Bioactivity Trend | Key Findings |
|---|---|---|
| 3-Bromophenyl | Enhanced anticancer activity | Higher DNA intercalation potential vs. 4-bromophenyl analogs . |
| 2,4-Dimethoxyphenyl | Improved solubility | Methoxy groups increase logD values, enhancing bioavailability . |
| Oxadiazole Ring | Antimicrobial specificity | Electron-withdrawing groups (e.g., Br) improve membrane penetration . |
Q. What analytical techniques resolve contradictions in reported bioactivity data?
Discrepancies (e.g., varying IC₅₀ values across studies) are addressed via:
- Dose-Response Validation : Repeating assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
- Metabolic Stability Testing : LC-MS/MS to quantify compound degradation in cell culture media .
- Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Methodological Notes
- Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere for oxadiazole cyclization) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if extending to preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
